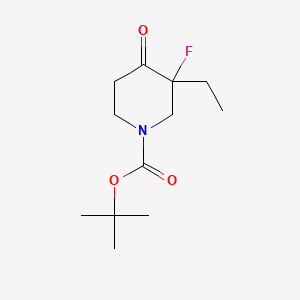![molecular formula C8H13ClN2O2 B13911847 2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The spiro structure imparts distinct three-dimensional properties and inherent rigidity to the compound, making it of interest in various scientific fields .
Preparation Methods
The synthesis of 2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions typically include the use of anhydrous solvents and catalysts to facilitate the cyclization process. Industrial production methods may involve bulk synthesis using similar reaction conditions, with optimization for yield and purity .
Chemical Reactions Analysis
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can block the activation of necroptosis pathways, thereby exerting its effects .
Comparison with Similar Compounds
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride can be compared with other similar spiro compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one hydrochloride: Another spiro compound with similar structural properties but different functional groups.
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: A related compound with additional methyl groups, which may affect its reactivity and biological activity.
8-Oxa-2-azaspiro[4.5]decane: A spiro compound with an oxygen atom in the ring structure, leading to different chemical and biological properties.
Properties
Molecular Formula |
C8H13ClN2O2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2,7-diazaspiro[4.5]decane-6,8-dione;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-6-1-2-8(7(12)10-6)3-4-9-5-8;/h9H,1-5H2,(H,10,11,12);1H |
InChI Key |
LCSAELZMMHUMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)C(=O)NC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



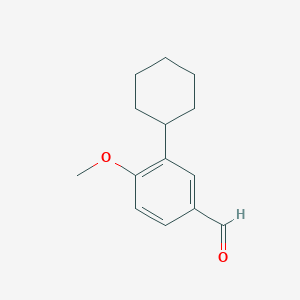

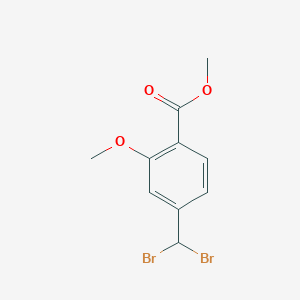
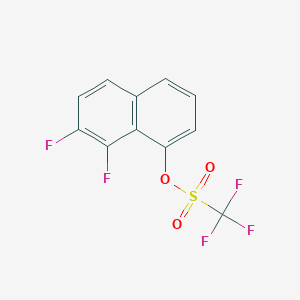
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)

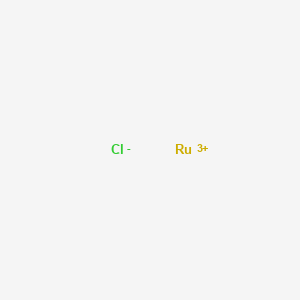

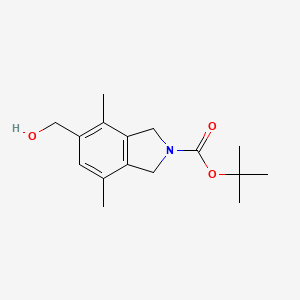
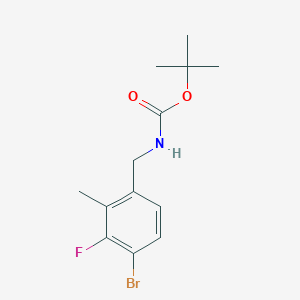

![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
